- Dioxirane epoxidation of alkenes, Organic Reactions (Hoboken, 2002, 61,
Cas no 934-73-6 (1-Chloro-4-(methylsulfinyl)benzene)
934-73-6 structure
Product Name:1-Chloro-4-(methylsulfinyl)benzene
Numero CAS:934-73-6
MF:C7H7ClOS
MW:174.647879838943
MDL:MFCD00040898
CID:805106
PubChem ID:13626
Update Time:2024-10-26
1-Chloro-4-(methylsulfinyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Chloro-4-(methylsulfinyl)benzene
- 4-Chlorophenyl methyl sulfoxide
- Benzene,1-chloro-4-(methylsulfinyl)-
- p-Chlorophenyl methyl sulfoxide
- 4-chlorophenyl methyl sulphoxide
- methyl 4-chlorophenyl sulfoxide
- PARA-CHLOROPHENYLMETHYLSULPHOXIDE
- sulfoxide,p-chlorophenylmethyl
- 1-Chloro-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-chlorophenyl methyl (6CI, 7CI, 8CI)
- (±)-p-Chlorophenyl methyl sulfoxide
- 1-Chloro-4-methanesulfinylbenzene
- 1-Chloro-4-methylsulfinylbenzene
- Methyl p-chlorophenyl sulfoxide
- NSC 525727
- CCRIS 6732
- UNII-6MHM4Y0Y72
- DB-328897
- F81492
- EN300-705687
- BS-29632
- Q27896896
- DTXSID8023975
- AKOS006283704
- 4-Chlorophenyl methyl sulfoxide, (+/-)-
- SCHEMBL196857
- CS-0208117
- 934-73-6
- NSC-525727
- Sulfoxide, p-chlorophenyl methyl
- BRN 2041795
- 6MHM4Y0Y72
- Benzene, 1-chloro-4-(methylsulfinyl)-
- 4-Chlorophenylmethylsulfoxide
- (+/-)-4-chlorophenyl methyl sulfoxide
- J-523871
- NSC525727
- NS00009329
-
- MDL: MFCD00040898
- Inchi: 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- Chiave InChI: UBDUBBTYCRJUHW-UHFFFAOYSA-N
- Sorrisi: O=S(C)C1C=CC(Cl)=CC=1
Proprietà calcolate
- Massa esatta: 173.99100
- Massa monoisotopica: 173.990613
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.7
- Superficie polare topologica: 36.3
Proprietà sperimentali
- Densità: 1.2645 (estimate)
- Punto di ebollizione: 300.5°C at 760 mmHg
- Punto di infiammabilità: 135.5°C
- Indice di rifrazione: 1.621
- PSA: 36.28000
- LogP: 2.94310
1-Chloro-4-(methylsulfinyl)benzene Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-34-41
- Istruzioni di sicurezza: 26-36/37/39-45-24/25
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,2-8°C
1-Chloro-4-(methylsulfinyl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089486-10g |
1-Chloro-4-(methylsulfinyl)benzene |
934-73-6 | 95% | 10g |
$839.45 | 2023-08-31 | |
| Apollo Scientific | OR957023-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 1g |
£555.00 | 2025-02-20 | |
| Chemenu | CM361370-10g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95%+ | 10g |
$1079 | 2022-05-27 | |
| eNovation Chemicals LLC | Y1015079-10g |
P-CHLOROPHENYL METHYL SULFOXIDE |
934-73-6 | 97% | 10g |
$1320 | 2023-05-17 | |
| BAI LING WEI Technology Co., Ltd. | 125356-10G |
p-Chlorophenyl methyl sulfoxide, 97% |
934-73-6 | 97% | 10G |
¥ 5412 | 2022-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-100mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 100mg |
¥695.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-250mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 250mg |
¥999.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 1g |
¥2152.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-5g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 5g |
¥6539.00 | 2024-04-24 | |
| Cooke Chemical | LN7408251-10G |
p-Chlorophenylmethylsulfoxide |
934-73-6 | 97% | 10g |
RMB 4329.60 | 2025-02-20 |
1-Chloro-4-(methylsulfinyl)benzene Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2739695-52-2 ; 4.5 h, 1 atm, rt
Riferimento
- Photocatalytic Activity of Ruthenium(II) Complex with 1,10-Phenanthroline-3,8-dicarboxylic Acid in Aerobic Oxidation Reactions, Russian Journal of Organic Chemistry, 2021, 57(9), 1398-1404
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: 2685787-09-9 Solvents: Methanol ; 10 h, 25 °C
Riferimento
- Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of Sulfides, ACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 3 h, rt
Riferimento
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ; 10 min, 25 °C
Riferimento
- Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
Riferimento
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt
Riferimento
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides, Journal of Organic Chemistry, 2022, 87(21), 14016-14025
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C
Riferimento
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Niobium (complexes with O2 and chitosan, sodium salts) , Chitosan Solvents: Water ; 3 h, rt
Riferimento
- Organic-solvent-free oxidation of styrene, phenol and sulfides with H2O2 over eco-friendly niobium and tantalum based heterogeneous catalysts, Journal of Industrial and Engineering Chemistry (Amsterdam, 2023, 121, 249-263
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate , Water Catalysts: Chromium(1+), [[rel-2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne… Solvents: Methanol ; 60 min, 23 °C
Riferimento
- Visible light generation of chromium(V)-oxo salen complexes and mechanistic insights into catalytic sulfide oxidation, Inorganica Chimica Acta, 2020, 509,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ; 20 min, 25 °C
Riferimento
- Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Carbamide peroxide Catalysts: Imidazole , Iron oxide (Fe3O4) , Silica , 2102606-38-0 Solvents: Ethanol ; 5 min, rt
Riferimento
- Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides, Polyhedron, 2017, 133, 327-335
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
Riferimento
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: 2-Iodyl-3-propoxypyridine Solvents: Acetonitrile ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents, Journal of Organic Chemistry, 2011, 76(10), 3812-3819
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid ; 0 °C
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Riferimento
- Access to N-cyanosulfoximines by transition metal-free iminations of sulfoxides, Organic & Biomolecular Chemistry, 2017, 15(5), 1086-1090
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: 1989691-31-7 Solvents: Methanol , Methanol-d4 , Water ; 3 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Highly efficient and chemoselective oxidation of sulfides catalyzed by iron(III) corroles with iodobenzene diacetate, Inorganica Chimica Acta, 2016, 451, 65-72
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of dioxobis[μ-(peroxy-κO1:κO1,κO2)… Solvents: Acetonitrile , Water ; 120 min, 293 K
Riferimento
- Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2-, Chemical Communications (Cambridge, 2009, (26), 3958-3960
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 30 min, 50 °C
Riferimento
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity, Inorganic Chemistry, 2023, 62(33), 13221-13229
1-Chloro-4-(methylsulfinyl)benzene Raw materials
1-Chloro-4-(methylsulfinyl)benzene Preparation Products
1-Chloro-4-(methylsulfinyl)benzene Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene
Numero d'ordine:A922712
Stato delle scorte:in Stock
Quantità:1.0g/5.0g/10.0g/25.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:33
Prezzo ($):174.0/568.0/966.0/1932.0
Email:sales@amadischem.com
1-Chloro-4-(methylsulfinyl)benzene Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
934-73-6 (1-Chloro-4-(methylsulfinyl)benzene) Prodotti correlati
- 98-57-7(4-Chlorophenyl methyl sulfone)
- 80-00-2(4-Chlorophenyl phenyl sulfone)
- 7321-57-5(Benzene, 1-chloro-2-(methylsulfinyl)-)
- 112456-62-9(Benzene, 1-chloro-4-[(S)-methylsulfinyl]-)
- 38452-22-1(3,5-dichlorophenyl methyl sulfoxide)
- 1016-82-6(Benzene,1-chloro-4-(phenylsulfinyl)-)
- 3085-42-5(4-Chlorophenyl sulfoxide)
- 80-07-9(4,4'-Dichlorodiphenyl sulfone)
- 61645-25-8(Magnesium, chloro[[(4-chlorophenyl)sulfonyl]methyl]-)
- 30605-10-8(Benzene, 1,1-sulfonylbis4-chloro-, homopolymer)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene
Purezza:99%/99%/99%/99%
Quantità:1.0g/5.0g/10.0g/25.0g
Prezzo ($):174.0/568.0/966.0/1932.0